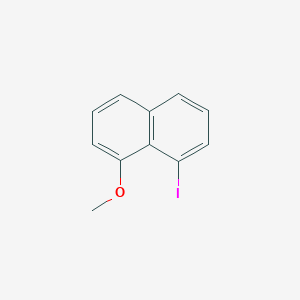

1-Iodo-8-methoxynaphthalene

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C11H9IO |

|---|---|

分子量 |

284.09 g/mol |

IUPAC名 |

1-iodo-8-methoxynaphthalene |

InChI |

InChI=1S/C11H9IO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 |

InChIキー |

IOAMCXXCBYPSHC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C(=CC=C2)I |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 1 Iodo 8 Methoxynaphthalene

Cross-Coupling Reactions

1-Iodo-8-methoxynaphthalene serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom at the C1 position provides a reactive site for oxidative addition, a key step in many catalytic cycles, while the methoxy (B1213986) group at the C8 position can influence the electronic properties and steric environment of the reactive center.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is widely used in synthetic organic chemistry due to its versatility and tolerance of a wide range of functional groups. yonedalabs.com The general catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the carbon-iodine bond is highly susceptible to oxidative addition by a palladium(0) catalyst, initiating the coupling process. While specific kinetic studies on this particular substrate are not extensively detailed, its reactivity is analogous to other aryl iodides in palladium-catalyzed transformations like the Sonogashira and carbonylative Suzuki-Miyaura reactions. nih.govorganic-chemistry.orgresearchgate.net The naphthalene (B1677914) scaffold itself is a common motif in these coupling reactions. nih.gov The reaction's efficiency can be influenced by the choice of catalyst, ligands, base, and solvent, with conditions often tailored to optimize yield and minimize side reactions. beilstein-journals.org

Table 1: Typical Components in a Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound, Aryl iodides, bromides, chlorides, triflates |

| Organoboron Reagent | Nucleophile | Arylboronic acids, boronic esters (e.g., pinacol (B44631) boronate) |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |

| Solvent | Reaction Medium | Toluene, Dioxane, THF, DMF, often with water as a co-solvent beilstein-journals.org |

Other palladium-catalyzed processes, such as the Sonogashira coupling (coupling with a terminal alkyne), are also applicable to aryl iodides and proceed under similar principles of palladium catalysis. nih.govorganic-chemistry.org

Copper-mediated coupling reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium-catalyzed methods for forming C-C, C-O, and C-N bonds. organic-chemistry.org These reactions are particularly relevant for the arylation of phenols, amines, and other nucleophiles. acs.org The choice of copper source (typically copper(I) salts), ligand, base, and solvent is crucial for the success of these transformations. acs.org

Direct investigation into the reactivity of this compound in copper-mediated reactions has yielded specific insights. In one synthetic approach, an attempted Ullmann condensation between this compound and the phenolic compound tetralone was reported to be unsuccessful. acs.org This lack of reactivity was attributed to the deactivated nature of the phenol (B47542) coupling partner under the applied standard copper-mediated conditions. acs.org However, the corresponding reduced (non-phenolic) compound was successfully coupled under similar conditions, highlighting the sensitivity of copper-mediated reactions to the electronic properties of both coupling partners. acs.org

Modern copper-catalyzed protocols have expanded the scope of these reactions, often employing specific ligands like N,N-dimethylglycine or operating under ligand-free conditions with catalysts such as Cu₂O to couple aryl iodides with a variety of partners. nih.govorganic-chemistry.org

Table 2: Reported Reactivity of this compound in Ullmann Condensation

| Coupling Partner | Conditions | Outcome | Reference |

| Tetralone (phenolic) | Standard copper-mediated | Unsuccessful | acs.org |

| Reduced Tetralone derivative | Similar to above | Successful | acs.org |

Stille Coupling Reactions (General for Iodo-Naphthalenes)

The Stille reaction is another key palladium-catalyzed cross-coupling method that forges a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. libretexts.orgwikipedia.org The reaction is valued for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.org A significant drawback, however, is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination catalytic cycle. libretexts.orgwikipedia.org Iodo-naphthalenes are effective electrophiles in this reaction. The C-I bond readily undergoes oxidative addition to the palladium(0) catalyst. The rate-determining step can vary, but transmetalation is often a key kinetic checkpoint. The choice of ligands on the palladium catalyst and the specific groups on the organostannane reagent can influence the reaction's efficiency. libretexts.org

Table 3: General Components in a Stille Coupling Reaction

| Component | Role | Common Examples |

| Organic Halide | Electrophile | Iodo-naphthalenes, Aryl/Vinyl iodides, bromides, triflates |

| Organostannane | Nucleophile | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃, Vinyl-SnMe₃) |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dba)₂ |

| Solvent | Reaction Medium | Toluene, THF, DMF |

| Additives (Optional) | To enhance rate | LiCl, Cu(I) salts |

Stereochemical and Regiochemical Aspects in Cross-Coupling

The regiochemistry of cross-coupling reactions involving this compound is straightforward. The reaction occurs exclusively at the C1 position, where the carbon-iodine bond provides the site of reactivity for oxidative addition. This results in the formation of 1-substituted-8-methoxynaphthalene products with high regioselectivity.

Stereochemical considerations primarily arise when the coupling partner possesses a stereocenter or when the product exhibits axial chirality (atropisomerism). The cross-coupling reaction itself does not create a new stereocenter on the sp²-hybridized naphthalene core. However, the stereochemical integrity of the coupling partner can be a critical factor. Studies on related systems have shown that the choice of catalyst and ligands can determine the stereochemical outcome. For instance, some palladium-catalyzed couplings can proceed with retention of configuration, while others may lead to inversion, depending on the mechanistic pathway. nih.govrsc.orgbeilstein-journals.org In the case of this compound, if the newly introduced substituent at the C1 position is sufficiently bulky, rotation around the newly formed C-C bond may be restricted, leading to stable atropisomers.

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, the SNAr reaction requires the aromatic ring to be electron-deficient. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

A critical requirement for the SNAr mechanism is the presence of at least one strong electron-withdrawing group (such as a nitro, cyano, or carbonyl group) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pubyoutube.com

In the case of this compound, the methoxy (-OCH₃) group is an electron-donating group by resonance. It increases the electron density of the naphthalene ring, thereby deactivating it towards attack by nucleophiles. youtube.com Since the structure lacks the requisite electron-withdrawing group to stabilize the anionic intermediate, this compound is considered a highly unreactive substrate for the SNAr reaction pathway. Standard SNAr conditions are not expected to lead to the substitution of the iodo group.

Radical-Nucleophile Coupling Reactions (SRN1 Mechanism)

The Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism is a chain reaction pathway through which a nucleophile can replace a substituent on an aromatic ring via a free radical intermediate. dalalinstitute.com While specific studies detailing the SRN1 reactivity of this compound are not extensively documented, its structure as an aryl halide suggests a potential to undergo such transformations.

The general SRN1 mechanism proceeds through a series of propagation steps:

Initiation: An electron is transferred to the aryl halide (ArX), often initiated photochemically, electrochemically, or by a solvated electron, forming a radical anion ([ArX]•−). chim.it

Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). chim.it

Nucleophilic Attack: The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•−).

Electron Transfer: The newly formed radical anion transfers its electron to another molecule of the starting aryl halide (ArX). This step regenerates the radical anion intermediate ([ArX]•−) needed to continue the chain and yields the final substitution product (ArNu). dalalinstitute.com

This mechanism is distinct from other aromatic substitution pathways like SNAr or benzyne (B1209423) mechanisms. dalalinstitute.com For this compound, the process would involve the formation of a 1-(8-methoxynaphthyl) radical, which would then be trapped by a suitable nucleophile. The success of such a reaction would depend on the stability of the radical intermediates and the reaction conditions employed to initiate and sustain the radical chain.

Electrophilic Reactions

The reactivity of this compound in electrophilic reactions is primarily dictated by the chemistry of the aryl iodide bond. The naphthalene ring itself is susceptible to electrophilic aromatic substitution, with the methoxy group acting as an activating, ortho-, para-directing group and the iodo group as a deactivating, ortho-, para-directing group. However, many significant reactions of aryl iodides involve the activation of the carbon-iodine bond itself.

The carbon-iodine (C–I) bond in aryl iodides like this compound can be activated to facilitate reactions where the iodine atom and its associated aryl group are transferred. Because iodine is the largest, least electronegative, and most polarizable of the common halogens, it can form stable hypervalent compounds. nih.govchem-station.com This property allows aryl iodides to serve as precursors to highly reactive species. The activation process makes the iodine atom strongly electrophilic, rendering it susceptible to nucleophilic attack. The subsequent reductive elimination of iodobenzene (B50100) (or a derivative) is a key driving force for these reactions. researchgate.net

A primary method for activating aryl iodides is through oxidation to form hypervalent iodine compounds. nih.gov These reagents are valuable because they are environmentally benign alternatives to many heavy-metal reagents (e.g., those based on lead, thallium, or mercury) and can be used in a wide array of transformations. organic-chemistry.org

The oxidation of an aryl iodide, such as this compound, would lead to the formation of trivalent (λ³-iodane) or pentavalent (λ⁵-iodane) iodine species. chem-station.com These hypervalent intermediates are powerful oxidants and electrophiles. For instance, oxidation of this compound could yield compounds analogous to well-known hypervalent iodine reagents, which are used for various oxidative transformations and functional group transfers. frontiersin.org

A significant application of this activation is the synthesis of diaryliodonium salts. This process typically involves the oxidation of the aryl iodide to a hypervalent iodine(III) species, which then reacts with another aromatic compound. frontiersin.org These salts are excellent arylating agents, capable of transferring an aryl group to a wide range of nucleophiles under mild conditions.

| Reagent Name | Abbreviation | Typical Oxidizing Agent for Synthesis | Primary Synthetic Applications |

|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA | Peracetic acid | Oxidant in C-H functionalization, C-O bond formation, and oxidative cyclizations. frontiersin.org |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | Trifluoroperacetic acid | Powerful oxidant for Hofmann rearrangements and oxidative coupling reactions. researchgate.netfrontiersin.org |

| [Hydroxy(tosyloxy)iodo]benzene | Koser's Reagent | p-Toluenesulfonic acid with an oxidant | Used for the tosyloxylation of ketones and alkynes. frontiersin.org |

| Iodosylbenzene | PhIO | Sodium hydroxide (B78521) | Oxygen transfer agent, precursor to other hypervalent iodine reagents. nih.gov |

Reactions Involving the Methoxy Group

The methoxy (–OCH₃) group in this compound influences the electronic properties of the naphthalene ring and is itself a site of potential chemical transformations.

The oxidation of methoxynaphthalenes can lead to the formation of naphthoquinones or other coupled products. rsc.org For example, the enzyme-catalyzed oxidation of the related compound 1-methoxynaphthalene (B125815) by hydrogen peroxide has been shown to produce a dimeric product known as Russig's blue (4,4'-dimethoxy-[2,2']-binaphthalenylidene-1,1'-dione), which has a quinone-like structure. researchgate.net This reaction proceeds through the initial hydroxylation of 1-methoxynaphthalene, followed by dimerization and further oxidation. researchgate.net Given this precedent, it is plausible that the methoxy group in this compound could undergo similar oxidative coupling reactions under appropriate enzymatic or chemical conditions, although the steric hindrance from the peri-iodo group might influence the reaction's feasibility and regioselectivity.

The ether linkage of the methoxy group is generally stable but can be cleaved under strongly acidic conditions. wikipedia.org The reaction of aryl methyl ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a standard method for converting them into phenols. openstax.orglibretexts.org

The mechanism for the cleavage of the methyl ether in this compound would involve the initial protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This creates a good leaving group (methanol). The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile and attacks the methyl group in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This process results in the formation of a methyl halide and the corresponding phenol, in this case, 8-iodo-1-naphthol. The nucleophile attacks the methyl carbon rather than the aromatic carbon because sp²-hybridized carbons are not susceptible to SN2 attack. masterorganicchemistry.com

| Starting Material | Reagent | Mechanism | Products |

|---|---|---|---|

| This compound | Hydroiodic Acid (HI) | SN2 | 8-Iodo-1-naphthol and Methyl Iodide |

| This compound | Hydrobromic Acid (HBr) | SN2 | 8-Iodo-1-naphthol and Methyl Bromide |

Reactions at the Peri-Positions and Intramolecular Cyclizations of this compound

The unique spatial relationship between the substituents at the C1 and C8 positions of the naphthalene core in this compound governs its reactivity, particularly in reactions involving the peri-positions. This section explores the directed metalation at the C8 position and the potential for intramolecular cyclization reactions.

Peri-Lithiation and Subsequent Electrophilic Quenches

The methoxy group at the C8 position of this compound can direct lithiation to the adjacent C7 position. However, the presence of the iodine atom at C1 influences the regioselectivity of metalation. The thermodynamic preference for lithiation at the peri-position (C8) in 1-methoxynaphthalene derivatives when using bulky alkyllithium reagents like tert-butyllithium (B1211817) (t-BuLi) is known to favor the formation of the 8-lithio species. This is attributed to the formation of a thermodynamically more stable product.

In the case of this compound, the iodine atom can undergo lithium-iodine exchange, or the C7 proton can be abstracted. Research has demonstrated that halogen-metal exchange is a predominant pathway. The resulting peri-lithiated species is a powerful nucleophile and can be trapped with various electrophiles.

A notable example involves the lithiation of this compound followed by the addition to an electrophilic ketone. The Dyker group reported the synthesis of a naphthyl-substituted triarylmethane derivative by treating this compound with an alkyllithium reagent to generate the corresponding organolithium species, which was then quenched with 5-dibenzosuberenone thieme-connect.com. This reaction highlights the utility of peri-lithiation as a strategic approach to introduce sterically demanding substituents at the C1 position, following the displacement of the initial iodo group.

Table 1: Electrophilic Quench of Lithiated this compound

| Starting Material | Reagent | Electrophile | Product | Yield (%) |

| This compound | n-BuLi | 5-Dibenzosuberenone | (8-methoxynaphthalen-1-yl)(dibenzo[a,d] nih.govannulen-5-yl)methanol | Moderate thieme-connect.com |

This reactivity provides a pathway to novel and sterically congested molecules that leverage the unique geometry of the naphthalene peri-positions. The choice of the organolithium reagent and reaction conditions can be crucial in selectively promoting either lithium-halogen exchange or deprotonation at other sites.

Intramolecular Cyclization and Annulation Reactions (e.g., C-H Arylation)

The concurrent presence of an iodo group at C1 and a methoxy group at C8 in this compound provides a scaffold ripe for intramolecular cyclization reactions to form new ring systems. One powerful method for such transformations is the palladium-catalyzed intramolecular C-H arylation. While a direct intramolecular C-H arylation of this compound itself is not extensively documented, the principles of this reaction are well-established for related naphthalene systems, particularly the activation of the C8-H bond.

Palladium-catalyzed C-H activation at the C8 position of 1-substituted naphthalenes has been demonstrated as a viable strategy for arylation and annulation. For instance, derivatives of 1-naphthoic acid and 1-amidonaphthalenes have been shown to undergo palladium-catalyzed C8-H arylation with aryl iodides nih.govrsc.org. These reactions typically proceed via an electrophilic aromatic substitution-type mechanism, where a directing group at the C1 position facilitates the palladium catalyst's interaction with the C8-H bond.

In a hypothetical intramolecular scenario, a substituent attached to the methoxy group at C8 could contain an aryl or alkenyl halide. This would set the stage for an intramolecular Heck reaction or a C-H arylation to form a new ring fused to the naphthalene core at the peri-positions. The general mechanism for such a C-H arylation would involve:

Oxidative addition of the palladium(0) catalyst to the aryl iodide.

Coordination of the naphthalene C8-H bond to the palladium(II) center.

C-H bond cleavage/activation, often facilitated by a directing group.

Reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

The feasibility of such a cyclization is supported by the numerous examples of intramolecular Heck reactions used to construct a wide variety of carbocyclic and heterocyclic systems wikipedia.orgprinceton.eduscispace.com. The regioselectivity of these reactions is often high, governed by the sterics of the transition state, with exo-cyclizations generally being favored for the formation of smaller rings princeton.edu.

Table 2: Representative Conditions for Palladium-Catalyzed C8-H Arylation of 1-Substituted Naphthalenes

| Naphthalene Substrate | Arylating Agent | Catalyst | Solvent | Additive | Product |

| 1-Naphthoic acid derivative | Aryl iodide | Pd(OAc)₂ | HFIP | Ag₂CO₃ | 8-Aryl-1-naphthoic acid derivative rsc.org |

| 1-Amidonaphthalene | Diaryliodonium salt | Pd(OAc)₂ | DCE | Ac-Gly-OH | 8-Aryl-1-amidonaphthalene nih.gov |

These examples underscore the potential for activating the C8-H bond in the presence of a C1 substituent, providing a strong basis for the prospective design of intramolecular C-H arylation reactions starting from derivatives of this compound to create novel, fused polycyclic aromatic systems.

Computational and Theoretical Analysis of 1 Iodo 8 Methoxynaphthalene

Electronic Structure and Reactivity Predictions

The electronic nature of 1-iodo-8-methoxynaphthalene is complex, arising from the interplay of the naphthalene (B1677914) core and the distinct electronic effects of the iodine and methoxy (B1213986) substituents positioned in a sterically demanding peri-relationship.

The electronic influence of the two substituents is opposing. The methoxy group (-OCH₃) is a strong electron-donating group. Through a resonance effect (+M), it donates electron density to the naphthalene ring, thereby activating it towards electrophilic aromatic substitution. In contrast, the iodine atom is electronegative and exerts an electron-withdrawing inductive effect (-I), which deactivates the ring. nih.gov However, iodine can also participate in halogen bonding, acting as a Lewis acidic σ-hole donor, which can influence intermolecular interactions. rsc.orgresearchgate.net This combination of steric strain and competing electronic effects—the electron-donating methoxy group and the inductively withdrawing iodine—governs the electron density distribution across the aromatic system and dictates the molecule's reactivity profile. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. youtube.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene (Reference) | -6.13 | -1.38 | 4.75 |

| 1-Methoxynaphthalene (B125815) | -5.65 | -0.95 | 4.70 |

Data for Naphthalene elifesciences.org and 1-Methoxynaphthalene are representative values from computational studies and serve for illustrative purposes.

Mechanistic Pathway Elucidation through Computational Studies

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov This includes identifying intermediates and, crucially, the transition states that connect them.

For reactions such as electrophilic aromatic substitution on this compound, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures. diva-portal.orgacs.org The geometry and energy of the transition state provide critical information about the reaction's activation energy (the barrier that must be overcome for the reaction to proceed). nih.gov By calculating the activation energies for an electrophile attacking different positions on the naphthalene ring, chemists can predict the most likely reaction pathway and thus the regiochemical outcome. diva-portal.org These calculations often involve modeling the formation of the σ-complex (or Wheland intermediate), which is a key intermediate in electrophilic aromatic substitution. nih.gov

| Reaction Type | Parameter | Description | Typical Calculated Value |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activation Energy (ΔG‡) | The free energy barrier for the formation of the σ-complex. | 15-25 kcal/mol |

| Electrophilic Aromatic Substitution | Key Bond Distances | Distance between the electrophile and the reacting carbon atom in the transition state. | ~2.0 - 2.5 Å |

Values are illustrative for typical electrophilic aromatic substitution reactions and depend heavily on the specific electrophile, substrate, and computational method.

A significant feature of electrophilic iodination, distinguishing it from chlorination and bromination, is its reversibility. researchgate.net The C-I bond can be cleaved by a proton in a process known as protodeiodination. Computational studies using DFT can perform thermodynamic calculations for each stage of the iodination reaction. researchgate.net These calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for both the forward reaction (iodination) and the reverse reaction (protodeiodination). The results often show that the reversibility of iodination increases with the electron-donating properties of the aromatic substrate, making it a crucial factor to consider in mechanistic analyses. researchgate.net

Regioselectivity and Stereoselectivity Modeling

Predicting the outcome of chemical reactions is a primary goal of computational chemistry. For substituted aromatic compounds, this often means predicting regioselectivity—that is, which position on the ring will react. researchgate.netrsc.org

Computational models can predict the regioselectivity of electrophilic aromatic substitution on this compound by evaluating the stability of the potential intermediates formed upon attack at each available carbon atom. nih.gov The methoxy group is a powerful ortho, para-director, strongly activating positions 2, 4, and 5. The iodine at position 1 and the methoxy at 8 create significant steric hindrance, particularly at positions 2 and 7. Computational methods quantify these effects by calculating the relative energies of the σ-complex intermediates or the corresponding transition states. nih.govsemanticscholar.org The position leading to the most stable intermediate (lowest energy) is predicted to be the major product. rsc.org Such models have become increasingly accurate and are useful tools for synthetic planning. researchgate.net While stereoselectivity is less commonly a factor in substitutions on the aromatic ring itself, it would be critical in modeling reactions of the substituents or subsequent transformations of the products.

| Position | Electronic Effect | Steric Effect | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| C2 | Activated (ortho to -OCH₃) | Hindered (by C1-I) | Moderate |

| C3 | Slightly Activated | Accessible | Low |

| C4 | Activated (para to -OCH₃) | Accessible | High |

| C5 | Activated (para to C8-OCH₃, conceptually) | Accessible | High |

| C6 | Slightly Activated | Accessible | Low |

| C7 | Activated (ortho to C8-OCH₃) | Hindered (by C8-OCH₃) | Moderate |

Steric Modulation and Directing Effects

The steric clash between the iodine and methoxy groups in this compound is a primary determinant of its molecular structure. This steric repulsion forces the substituents to deviate from the plane of the naphthalene ring, leading to a distorted geometry. nih.gov This out-of-plane distortion is a common feature in 1,8-disubstituted naphthalenes and is crucial in minimizing van der Waals repulsions. researchgate.net

Computational modeling, particularly using Density Functional Theory (DFT), allows for the quantification of this steric strain and its impact on the molecule's geometry. Key parameters that are typically analyzed include dihedral angles, bond lengths, and the distance between the peri-substituents. In an idealized planar conformation, the distance between the carbon atoms at the 1 and 8 positions is approximately 2.5 Å, which is significantly smaller than the sum of the van der Waals radii of the iodine and oxygen atoms of the methoxy group. This compression necessitates significant structural distortions to achieve a stable conformation.

The directing effects of the iodo and methoxy substituents in electrophilic aromatic substitution reactions are also influenced by their peri-interaction. The methoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs ortho- and para-. In this compound, the interplay of these electronic effects, coupled with the steric hindrance imposed by the peri-substituents, can lead to complex and sometimes counterintuitive regioselectivity in chemical reactions. Computational studies can map the electrostatic potential surface and calculate the energies of potential intermediates to predict the most likely sites of electrophilic attack.

Table 1: Representative Calculated Steric Parameters for 1,8-Disubstituted Naphthalenes

| Substituent 1 | Substituent 2 | C1-C9-C8 Angle (°) | C1-Substituent Bond Length (Å) | C8-Substituent Bond Length (Å) | Peri-Distance (Substituent-Substituent) (Å) |

| H | H | 120.1 | 1.08 | 1.08 | 2.41 |

| I | H | 122.5 | 2.10 | 1.08 | 2.95 |

| OCH₃ | H | 121.8 | 1.36 | 1.09 | 2.65 |

| I | OCH₃ | 124.2 | 2.12 | 1.37 | 3.05 |

Note: The data in this table are illustrative and based on typical values from computational studies of peri-substituted naphthalenes. Actual values for this compound would require specific DFT calculations.

Peri-Interactions and Through-Space Electron Transfer

The close spatial relationship of the iodo and methoxy groups in this compound facilitates significant peri-interactions. These are non-covalent interactions that can be either repulsive, arising from steric and electrostatic repulsion, or attractive, involving through-space orbital interactions. The nature of the peri-interaction in this compound is complex, with both repulsive steric forces and potentially attractive interactions between the lone pairs of the oxygen and the orbitals of the iodine atom.

Through-space electron transfer is a phenomenon that can occur between spatially close donor and acceptor moieties that are not directly connected by covalent bonds. In this compound, the electron-rich methoxy group can act as an electron donor, while the iodine atom, with its accessible σ* orbitals, can act as an electron acceptor. Computational studies can model the frontier molecular orbitals (HOMO and LUMO) to assess the feasibility of such through-space interactions. The extent of overlap between the HOMO, which is likely to have significant contribution from the methoxy group, and the LUMO, which may be localized on the C-I bond, can provide insight into the probability of through-space electron transfer upon photoexcitation or chemical oxidation.

These through-space interactions can have a profound impact on the photophysical properties of the molecule, potentially leading to quenching of fluorescence or the formation of charge-transfer states. Time-dependent DFT (TD-DFT) calculations can be employed to predict the energies of excited states and to understand the nature of electronic transitions, further elucidating the role of through-space electron transfer.

Table 2: Representative Computational Data for Electronic Interactions in 1,8-Disubstituted Naphthalenes

| Substituent 1 | Substituent 2 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H | H | -6.25 | -0.15 | 6.10 |

| I | H | -6.32 | -0.85 | 5.47 |

| OCH₃ | H | -5.89 | -0.10 | 5.79 |

| I | OCH₃ | -5.95 | -0.92 | 5.03 |

Note: The data in this table are illustrative and based on typical values from computational studies of peri-substituted naphthalenes. Actual values for this compound would require specific DFT calculations.

Comparative Computational Studies with Structural Analogs

To better understand the unique properties of this compound, it is instructive to compare its computationally derived parameters with those of its structural analogs. Key analogs for comparison would include 1,8-dimethoxynaphthalene, 1,8-diiodonaphthalene, and other 1-halo-8-methoxynaphthalenes (e.g., with fluorine, chlorine, or bromine).

Such comparative studies can help to dissect the relative contributions of steric bulk and electronic effects of the peri-substituents. For instance, a comparison with 1,8-dimethoxynaphthalene would highlight the impact of replacing a methoxy group with a much larger and more polarizable iodine atom. Conversely, a comparison with 1,8-diiodonaphthalene would isolate the effect of the methoxy group's electron-donating character and smaller size relative to iodine.

A systematic computational analysis of this series of analogs would involve optimizing their geometries and calculating key steric and electronic parameters, such as those presented in the tables above. By examining the trends in these parameters across the series, a deeper understanding of the structure-property relationships in peri-substituted naphthalenes can be achieved. For example, one could expect to see a correlation between the size of the halogen atom and the degree of out-of-plane distortion in the 1-halo-8-methoxynaphthalene series. nih.gov

Table 3: Comparison of Calculated Properties for Structural Analogs

| Compound | Peri-Distance (Å) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| 1,8-Dimethoxynaphthalene | 2.85 | 5.85 |

| 1-Fluoro-8-methoxynaphthalene | 2.70 | 5.95 |

| 1-Chloro-8-methoxynaphthalene | 2.90 | 5.50 |

| 1-Bromo-8-methoxynaphthalene (B3156806) | 3.00 | 5.25 |

| This compound | 3.05 | 5.03 |

| 1,8-Diiodonaphthalene | 3.20 | 4.80 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of similar compounds. Actual values would require specific DFT calculations for each molecule.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies of 1-Iodo-8-methoxynaphthalene Derivatives

A successful X-ray diffraction study on a suitable single crystal of a this compound derivative would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the naphthalene (B1677914) system and the orientation of the methoxy (B1213986) and iodo substituents. Of particular interest would be the steric interaction between the peri-positioned iodo and methoxy groups, which would likely cause some distortion from an idealized geometry. The packing of molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds, would also be elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. Although experimental spectra for this compound are not provided in the search results, the expected chemical shifts and coupling patterns can be predicted based on the analysis of related compounds such as 1-methoxynaphthalene (B125815).

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The methoxy protons would appear as a singlet, likely in the range of 3.9-4.1 ppm. The six aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The proton at the C2 position, being ortho to the methoxy group, would likely be the most shielded among the aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the one carbon of the methoxy group. The carbon bearing the iodine atom (C1) would be expected to appear at a relatively upfield chemical shift due to the heavy atom effect of iodine. The carbon attached to the methoxy group (C8) and the methoxy carbon itself would be readily identifiable.

| Predicted ¹H NMR Data for this compound | |

| Proton | Expected Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.9 - 4.1 (singlet) |

| Aromatic Protons | ~6.8 - 8.2 (multiplets) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Expected Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~55 - 60 |

| C1 (C-I) | ~80 - 90 |

| C8 (C-O) | ~150 - 160 |

| Other Aromatic Cs | ~110 - 140 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₁H₉IO, the expected exact mass would be approximately 283.97 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to its molecular weight. A prominent peak at m/z 127 would be indicative of the iodine cation ([I]⁺). The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺, and the loss of a methoxy radical (•OCH₃) to give a fragment at [M-31]⁺. The loss of the iodine atom would result in a naphthyl cation derivative at [M-127]⁺. These characteristic fragmentation patterns are invaluable for confirming the identity of the compound in reaction mixtures.

| Expected Mass Spectrometry Fragmentation for this compound | |

| Fragment Ion | Description |

| [C₁₁H₉IO]⁺ | Molecular Ion (M⁺) |

| [I]⁺ | Iodine cation |

| [C₁₀H₆IO]⁺ | Loss of a methyl radical |

| [C₁₁H₉O]⁺ | Loss of an iodine atom |

| [C₁₀H₆I]⁺ | Loss of a methoxy radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O stretching of the aryl ether would be observed in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

| Expected IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C-O Stretch (Aryl Ether) | 1200-1275 and 1000-1075 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-I Stretch | < 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show multiple absorption bands characteristic of the π-π* transitions of the naphthalene core. The presence of the methoxy and iodo substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene.

Applications in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the assembly of complex molecular architectures from simpler, well-defined starting materials is a fundamental goal. 1-Iodo-8-methoxynaphthalene serves as a key building block in this endeavor. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in a variety of cross-coupling reactions. This reactivity is central to its utility, providing a chemical handle for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.

Chemists utilize this reactive site to construct intricate molecular frameworks that would be difficult to assemble otherwise. For instance, in the synthesis of polycyclic aromatic hydrocarbons or highly substituted naphthalene (B1677914) derivatives, the iodo group can direct the formation of new rings or the attachment of complex side chains. The methoxy (B1213986) group, in turn, influences the electronic properties of the naphthalene ring and can be used to modulate the reactivity of the molecule or serve as a functional group that is carried through to the final product. The study of natural products, which often feature complex structures, frequently inspires new strategies for synthesizing such intricate molecules.

| Reaction Type | Role of this compound | Bond Formed |

| Suzuki Coupling | Aryl halide partner | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Aryl halide partner | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Aryl halide partner | C-N (Aryl-Amine) |

| Heck Coupling | Aryl halide partner | C-C (Aryl-Alkenyl) |

| Ullmann Condensation | Aryl halide partner | C-O (Aryl-Ether) |

Precursor for Advanced Organic Materials

The unique structure of this compound makes it an attractive starting material for the synthesis of advanced organic materials with specific electronic, optical, and physical properties.

Naphthalene-based compounds are a critical class of materials in the field of organic electronics and optoelectronics. Their rigid, planar aromatic structure facilitates π-π stacking and efficient charge transport, which are essential properties for semiconductors used in devices like Organic Light Emitting Diodes (OLEDs). This compound can be used as a precursor to synthesize larger, more complex conjugated molecules that form the active layers in these devices. Through reactions like the Suzuki or Stille coupling, the iodo group can be replaced with other aromatic or vinyl groups, extending the π-conjugated system of the molecule. This extension is crucial for tuning the material's energy gap, which in turn determines its light absorption and emission characteristics. The methoxy group can also be used to fine-tune solubility and solid-state packing, further optimizing device performance.

Beyond high-tech electronics, this compound is a precursor in the production of various specialty chemicals. These are high-value compounds produced in lower volumes for specific applications. Its role as a versatile intermediate allows for its use in the synthesis of dyes, functional polymers, and other performance-oriented materials where the specific substitution pattern of the naphthalene core is required to achieve desired properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF are largely determined by the structure of its organic ligands. This compound can be chemically modified to create bespoke ligands for MOF synthesis. For example, the iodo group can be converted into a carboxylic acid or another coordinating group, which can then bind to metal centers. The rigid naphthalene backbone helps to create a stable and porous framework. Ligands with purely aliphatic backbones are also gaining attention for the unique properties they impart to MOFs.

In polymer science, this compound can be used to synthesize monomers that are then incorporated into polymer chains. This allows for the creation of polymers with embedded naphthalene units, which can enhance thermal stability, confer specific optical properties, or be used to create hybrid materials like polyMOFs, where polymer ligands are used as the building blocks for MOF materials.

Intermediates in Pharmaceutical and Agrochemical Synthesis (Precursor Only)

This compound serves as an important intermediate in the multi-step synthesis of complex organic molecules that are precursors to active pharmaceutical ingredients (APIs) and agrochemicals. The naphthalene core is a structural motif found in various biologically active compounds. In a typical synthetic route, the this compound molecule is subjected to a series of chemical transformations to build a more complex structure. The iodo group provides a reliable reaction site for introducing key structural fragments, while the methoxy group can influence the molecule's conformation or be converted to a hydroxyl group at a later stage. Its role is strictly as a foundational piece in the early stages of a longer synthetic pathway.

Design and Synthesis of Naphthalene-Based Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be attached to create a library of related compounds. This compound is an excellent starting point for the design and synthesis of diverse naphthalene-based scaffolds. The predictable reactivity of the iodo group allows for the systematic modification of the 1-position of the naphthalene ring. Researchers can perform a series of parallel coupling reactions, each introducing a different chemical group, to rapidly generate a multitude of new naphthalene derivatives. These libraries of compounds can then be evaluated for various applications, from medicinal chemistry to materials science. This approach, which leverages a common core to create structural diversity, is a powerful strategy in modern chemical research.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies

Future research will likely prioritize the development of more sustainable and environmentally benign methods for the synthesis of 1-iodo-8-methoxynaphthalene and its analogs. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging trends point towards the adoption of greener alternatives.

Key areas of focus include:

Eco-friendly Iodination: The use of molecular iodine with greener oxidants is a promising direction. For instance, reagents like sodium percarbonate or a urea-hydrogen peroxide adduct can serve as "dry carriers" of hydrogen peroxide, offering safer and easier handling. These methods reduce the reliance on more hazardous traditional oxidants. An iodophor-catalyzed disulfenylation of amino naphthalenes in water has been demonstrated, suggesting the potential for aqueous-phase iodination reactions.

Catalytic Approaches: The development of catalytic methods for the direct iodination of the naphthalene (B1677914) core would represent a significant advance in atom economy. While direct C-H activation and functionalization of naphthalenes are being explored, applying these to achieve regioselective iodination at the 1-position in the presence of a directing methoxy (B1213986) group at the 8-position is a viable research goal.

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, improve yields, and reduce side product formation in the synthesis of various naphthalene derivatives. Future work could focus on developing a microwave-assisted protocol for the synthesis of this compound, potentially leading to shorter reaction times and reduced energy consumption.

Table 1: Comparison of Traditional and Greener Synthetic Approaches

| Feature | Traditional Methods | Greener Alternatives |

| Iodinating Agent | Often involves harsh reagents | Molecular iodine with eco-friendly oxidants (e.g., sodium percarbonate, UHP) |

| Solvents | Often uses chlorinated or volatile organic solvents | Aqueous media, biodegradable solvents |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation |

| Byproducts | Can generate significant toxic waste | Reduced waste through higher atom economy and catalytic processes |

Exploration of Novel Reactivity Patterns

The unique steric and electronic environment created by the peri-substituents in this compound is ripe for the discovery of new chemical transformations.

C-H Functionalization: Research into the regioselective C-H functionalization of the naphthalene core of this compound is a significant area for exploration. While the iodo and methoxy groups are at the 1 and 8 positions, developing catalytic systems to selectively functionalize other positions (e.g., C2-C7) would open up pathways to a diverse range of novel derivatives with tailored properties.

Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for cross-coupling reactions. Future studies could explore novel palladium- or copper-catalyzed cross-coupling reactions to introduce new functional groups at the 1-position. The steric hindrance from the adjacent methoxy group could lead to unusual reactivity or selectivity. The use of naphthalene-1,8-diaminato (dan)-substituted organoboron compounds in Suzuki-Miyaura coupling highlights the unique reactivity of peri-substituted systems.

Reactions Involving the Methoxy Group: While the C-I bond is the more reactive site for many transformations, exploring reactions that involve the methoxy group, such as O-demethylation followed by functionalization of the resulting hydroxyl group, could lead to new classes of compounds. The interplay between the peri-substituents could influence the reactivity of the methoxy group in unexpected ways.

Integration with Flow Chemistry and Automation

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production and derivatization of this compound.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. The synthesis of organoiodine compounds, including cyclic iodonium (B1229267) salts, has been successfully demonstrated in continuous flow systems. This approach could be adapted for the synthesis of this compound, allowing for safer and more scalable production.

Furthermore, automated platforms can be used for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives for structure-activity relationship studies. This would be particularly valuable in the context of discovering new applications for this compound.

Advanced Computational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating research on this compound. In silico studies can provide valuable insights into the structure, properties, and reactivity of this molecule and its derivatives, guiding experimental work.

Future computational research could focus on:

Predicting Reactivity: DFT calculations can be used to model reaction mechanisms and predict the regioselectivity of reactions such as C-H activation, helping to design catalysts and conditions to achieve desired outcomes.

Designing Novel Derivatives: Computational screening can be employed to design new derivatives of this compound with specific electronic or optical properties for applications in materials science. For example, by modeling the impact of different substituents on the HOMO and LUMO energy levels, it may be possible to design novel materials for organic electronics.

Table 2: Potential Applications of Computationally Designed Derivatives

| Application Area | Desired Property | Computational Approach |

| Organic Electronics | Tunable HOMO/LUMO levels, high charge mobility | DFT calculations to predict electronic band gaps and charge transport properties. |

| Catalysis (Ligand Design) | Specific coordination geometry and electronic properties | Modeling of metal complexes to predict binding affinities and catalytic activity. |

| Molecular Sensors | Changes in photophysical properties upon analyte binding | Time-dependent DFT (TD-DFT) to predict absorption and emission spectra. |

Unexplored Applications in Niche Chemical Fields

The unique structural features of this compound suggest potential applications in several specialized areas of chemistry.

Ligand Design for Catalysis: Peri-substituted naphthalenes bearing donor atoms like phosphorus have been successfully used as ligands in transition metal catalysis. The combination of a soft iodo and a hard methoxy substituent in this compound could lead to novel hemilabile ligands with unique coordination properties.

Materials Science: Naphthalene derivatives are important building blocks for organic semiconductors. By modifying the this compound scaffold through cross-coupling reactions, it may be possible to synthesize novel π-conjugated systems with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Molecular Probes and Sensors: The rigid naphthalene backbone and the potential for functionalization make this compound a candidate for the development of fluorescent probes. The introduction of fluorogenic groups could lead to sensors where the fluorescence is modulated by the binding of specific analytes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Iodo-8-methoxynaphthalene, and how can regioselectivity be ensured during iodination?

- Methodological Answer : Electrophilic aromatic substitution (EAS) is commonly used for iodination of methoxynaphthalenes. The methoxy group at the 8-position acts as an electron-donating group, directing iodination to the para position (1-position). To enhance regioselectivity, use iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation. Validate purity using GC-MS or NMR, referencing spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers characterize the electronic properties of this compound for photochemical studies?

- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are critical. The ionization energy (IE) of methoxynaphthalene derivatives, such as 7.70–7.72 eV (measured via photoelectron spectroscopy), provides insight into electron-donating effects . Compare experimental UV-Vis λmax with computational predictions (e.g., DFT calculations) to correlate structure with electronic transitions.

Q. What protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC or TLC. Store in amber vials at –20°C under inert gas (argon) to prevent dehalogenation or oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported toxicity data for halogenated naphthalenes like this compound?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate risk of bias in existing studies . For example, assess dose randomization and blinding in animal studies (Table C-7) and exposure characterization in human studies (Table C-6) . Use metabolomics (LC-MS/MS) to identify species-specific metabolic pathways (e.g., cytochrome P450 activity) that may explain interspecies variability .

Q. What strategies optimize the use of this compound as a precursor for synthesizing bioactive compounds like prenylated naphthols?

- Methodological Answer : Employ transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for introducing prenyl groups. A regioselective prenylation method, validated for 1,4,5,8-tetramethoxynaphthalene, can be adapted by substituting iodine at the 1-position to direct functionalization . Monitor reaction progress via <sup>1</sup>H NMR and optimize solvent polarity (e.g., DMF vs. THF) to enhance yield.

Q. How can researchers design experiments to evaluate the environmental partitioning of this compound in aquatic systems?

- Methodological Answer : Use OECD Guideline 105 (water solubility) and 121 (soil adsorption coefficient) to determine partitioning behavior . Perform gas chromatography (GC-ECD) to quantify bioaccumulation in model organisms (e.g., Daphnia magna). Reference environmental monitoring frameworks for naphthalenes (e.g., air, water, sediment sampling protocols) .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches, and how can their origins be traced?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and X-ray crystallography to identify structural analogs or byproducts (e.g., diiodinated derivatives). Use retention indices from polar GC columns (e.g., methyl silicone) to cross-reference impurities with known environmental contaminants .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。